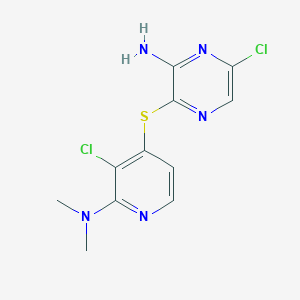
1,2-Dibromo-3-fluoro-4-(trifluoromethylthio)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dibromo-3-fluoro-4-(trifluoromethylthio)benzene is an aromatic compound with the molecular formula C7H2Br2F4S. This compound is characterized by the presence of bromine, fluorine, and trifluoromethylthio groups attached to a benzene ring. It is a derivative of benzene and is known for its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dibromo-3-fluoro-4-(trifluoromethylthio)benzene typically involves the following steps:
Bromination: The introduction of bromine atoms into the benzene ring is achieved through electrophilic aromatic substitution reactions. Bromine (Br2) is used as the brominating agent, often in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Industrial Production Methods
Industrial production methods for this compound involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity reagents. The process is designed to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dibromo-3-fluoro-4-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a sulfone derivative.
Applications De Recherche Scientifique
1,2-Dibromo-3-fluoro-4-(trifluoromethylthio)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, to study their structure and function.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,2-Dibromo-3-fluoro-4-(trifluoromethylthio)benzene involves its interaction with molecular targets through its functional groups. The bromine atoms can participate in halogen bonding, while the trifluoromethylthio group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dibromo-4-fluoro-3-(trifluoromethylthio)benzene: Similar structure but different substitution pattern.
1,4-Dibromo-2,5-bis(trifluoromethyl)benzene: Contains two trifluoromethyl groups instead of one trifluoromethylthio group.
1,3-Dibromo-5-fluorobenzene: Lacks the trifluoromethylthio group.
Uniqueness
1,2-Dibromo-3-fluoro-4-(trifluoromethylthio)benzene is unique due to the presence of both bromine and fluorine atoms along with the trifluoromethylthio group. This combination of functional groups imparts distinct chemical reactivity and properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C7H2Br2F4S |
|---|---|
Poids moléculaire |
353.96 g/mol |
Nom IUPAC |
1,2-dibromo-3-fluoro-4-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H2Br2F4S/c8-3-1-2-4(6(10)5(3)9)14-7(11,12)13/h1-2H |
Clé InChI |
MAHSITJCEPSBPQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1SC(F)(F)F)F)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-((7S,8AR)-7-hydroxy-1,3-dioxohexahydroimidazo[1,5-a]pyridin-2(3H)-yl)-2-(trifluoromethyl)benzonitrile](/img/structure/B14042138.png)








![(Z)-tert-butyl (3-(dibenzo[b,f]azocin-5(6H)-yl)-3-oxopropyl)carbamate](/img/structure/B14042205.png)

![6-Bromo-7-(trifluoromethyl)-5H-thiazolo[3,2-A]pyrimidin-5-one](/img/structure/B14042220.png)


